An In-depth Technical Guide to the Basic Properties of (6-Methoxypyridin-3-yl)methanamine Hydrochloride
An In-depth Technical Guide to the Basic Properties of (6-Methoxypyridin-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Methoxypyridin-3-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, most notably for its role in the synthesis of advanced kinase inhibitors. An intricate understanding of its fundamental basic properties is paramount for optimizing reaction conditions, ensuring stability, and predicting its behavior in physiological environments. This guide provides a comprehensive technical overview of the core basic characteristics of (6-Methoxypyridin-3-yl)methanamine hydrochloride, integrating theoretical principles with practical experimental insights and methodologies.
Introduction: The Significance of Basicity in a Key Pharmaceutical Intermediate
(6-Methoxypyridin-3-yl)methanamine hydrochloride is a substituted pyridinemethanamine derivative that has garnered significant attention as a key intermediate in the synthesis of complex bioactive molecules. Its structural utility is exemplified by its incorporation into potent therapeutic agents, including the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Omipalisib (GSK2126458)[1][2]. The basicity of this compound is a critical parameter that dictates its reactivity, solubility, and pharmacokinetic properties.
This guide will delve into the nuanced basic properties of (6-Methoxypyridin-3-yl)methanamine hydrochloride, providing a detailed analysis of its acid-base chemistry, physicochemical characteristics, and practical applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (6-Methoxypyridin-3-yl)methanamine hydrochloride is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O | [3] |
| Molecular Weight | 174.63 g/mol | [3] |
| Appearance | Solid (form may vary) | |
| Boiling Point (Free Base) | 239.342 °C | [4][5] |
| Flash Point (Free Base) | 98.551 °C | [4][5] |
| Density (Free Base) | 1.091 g/cm³ | [4][5] |
Understanding the Basicity: A Tale of Two Nitrogens
The basicity of (6-Methoxypyridin-3-yl)methanamine arises from the presence of two nitrogen atoms: the pyridine ring nitrogen and the exocyclic primary amine nitrogen. The interplay of their electronic environments, influenced by the methoxy substituent, governs the overall basic character of the molecule.
In its hydrochloride salt form, one of the nitrogen atoms is protonated. To comprehend which nitrogen is the primary site of protonation and to quantify the compound's basic strength, an analysis of the pKa is necessary.
Theoretical Framework of Basicity
The basicity of aminopyridines is a well-studied area of organic chemistry. The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The exocyclic amino group's lone pair, however, can interact with the aromatic ring.
In the case of (6-Methoxypyridin-3-yl)methanamine, the methoxy group at the 6-position is an electron-donating group through resonance, which increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen. The aminomethyl group at the 3-position is separated from the ring by a methylene bridge, which largely isolates the amino group's lone pair from the ring's resonance system. This localization of the lone pair on the primary amine makes it a likely site for protonation.
pKa Determination: A Practical Approach
Caption: Workflow for pKa determination.
Experimental Protocol for Potentiometric Titration:
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Preparation of the Analyte Solution: Accurately weigh approximately 40 µmoles of (6-Methoxypyridin-3-yl)methanamine hydrochloride and dissolve it in a suitable volume of deionized water (e.g., 20 mL) to achieve a concentration of around 2 mM. To ensure complete dissolution, a co-solvent like methanol may be used, though the pKa value will then be specific to that solvent mixture.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Instrumentation Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration Procedure: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point. For more accurate determination of the equivalence point, first and second derivative plots can be generated.
Solubility Profile
The solubility of (6-Methoxypyridin-3-yl)methanamine hydrochloride is a critical factor in its handling, formulation, and in vivo behavior. As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.
While specific quantitative solubility data is not widely published, a general solubility profile can be inferred from its structure and the properties of similar compounds. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, and likely has some solubility in polar aprotic solvents such as DMSO.
Experimental Protocol for Solubility Determination:
A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.
-
Preparation of Saturated Solution: Add an excess amount of (6-Methoxypyridin-3-yl)methanamine hydrochloride to a known volume of the solvent of interest (e.g., water, methanol, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known concentrations of the compound.
Stability Considerations
The stability of (6-Methoxypyridin-3-yl)methanamine hydrochloride is crucial for its storage and use in multi-step syntheses. As an aminopyridine derivative, potential degradation pathways include oxidation and hydrolysis, particularly under harsh conditions of pH and temperature.
Studies on the stability of similar aminopyridine compounds have shown that they can be susceptible to degradation. For instance, 4-aminopyridine has been shown to be stable for extended periods when stored at room temperature and protected from light[6][7]. However, the salt form of aminopyridines generally exhibits greater stability towards oxidation compared to the free base, as the protonated nitrogen is less susceptible to oxidation[8].
General Recommendations for Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture.
-
For long-term storage, refrigeration is recommended.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methoxy protons, and the amine protons. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆)[9][10]. In D₂O, the amine protons will exchange with deuterium and the signal will disappear. The aromatic protons will likely appear as multiplets or doublets in the downfield region (typically 7-8.5 ppm). The methylene protons adjacent to the amine will be a singlet or a multiplet around 4 ppm, and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts can be predicted using standard correlation tables[11][12][13]. The aromatic carbons will resonate in the range of 110-160 ppm. The methylene carbon will appear around 40-50 ppm, and the methoxy carbon will be around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the various functional groups.
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N-H Stretching: The ammonium salt (R-NH₃⁺) will show a broad and strong absorption in the region of 2800-3200 cm⁻¹.
-
Aromatic C-H Stretching: Peaks will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals from the methylene and methoxy groups will appear in the 2850-3000 cm⁻¹ range[14].
-
C=C and C=N Stretching: Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the aryl ether will be observed around 1250-1300 cm⁻¹.
-
N-H Bending: A medium to strong band for the ammonium group will be present around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 138.
-
Fragmentation: Common fragmentation pathways for benzylic amines involve the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), which would lead to the formation of a stable pyridinylmethyl cation or related fragments[15][16][17][18].
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
The primary application of (6-Methoxypyridin-3-yl)methanamine and its derivatives in drug discovery is as a crucial building block for the synthesis of kinase inhibitors. Its structure is integral to the development of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR[1][2].
Synthetic Workflow for the Incorporation of the (6-Methoxypyridin-3-yl)methylamine Moiety
The synthesis of PI3K/mTOR inhibitors often involves a Suzuki coupling reaction to introduce the substituted pyridine moiety, followed by further functionalization.
Caption: Synthetic utility in kinase inhibitors.
In the synthesis of Omipalisib, a related precursor, 5-bromo-2-methoxypyridin-3-amine, is used to construct the core structure through a Suzuki coupling reaction[19]. The amine functionality of (6-Methoxypyridin-3-yl)methanamine provides a handle for further derivatization to achieve the desired biological activity and pharmacokinetic profile.
Conclusion
(6-Methoxypyridin-3-yl)methanamine hydrochloride is a compound of significant interest to the pharmaceutical industry. Its basic properties, governed by the interplay of its two nitrogen centers and the electronic influence of the methoxy substituent, are fundamental to its reactivity and utility. This guide has provided a comprehensive overview of its physicochemical characteristics, a theoretical and practical framework for understanding and determining its basicity, and insights into its stability and spectroscopic signatures. A thorough grasp of these core principles is essential for researchers and scientists to effectively harness the potential of this valuable synthetic building block in the development of novel therapeutics.
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